molecular formula C13H11F3N6O2 B2386646 6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034286-95-6

6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No. B2386646
CAS RN: 2034286-95-6
M. Wt: 340.266
InChI Key: VJJIFPXPZQHXKF-UHFFFAOYSA-N
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Description

The compound “6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines .


Synthesis Analysis

The synthesis of related compounds involves several steps, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . Another method involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride, and palladium/carbon in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound would be expected to include a triazolopyrazine core, with additional functional groups attached. These could include a trifluoromethyl group and a tetrahydropyridazine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve nucleophilic substitution reactions, as well as cyclization reactions to form the triazolopyrazine ring system . Other reactions could involve the introduction of the trifluoromethyl group and the formation of the tetrahydropyridazine group .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activity. It could also be interesting to investigate its potential applications in various fields, such as medicine or materials science .

Mechanism of Action

Target of Action

The primary target of this compound is dipeptidyl peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a potent and selective inhibitor of DPP4 . It binds to DPP4 in a manner that prevents the enzyme from breaking down incretin hormones, thereby prolonging their action . This results in increased insulin release in response to meals and decreased glucagon release .

Biochemical Pathways

By inhibiting DPP4, the compound affects the incretin system , a group of metabolic hormones that decrease blood glucose levels . The inhibition of DPP4 leads to increased levels of GLP-1, an incretin hormone. GLP-1 stimulates insulin secretion, inhibits glucagon secretion, slows gastric emptying, and reduces food intake . All these actions contribute to the regulation of blood glucose levels .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine . These properties can impact the compound’s bioavailability and effectiveness .

Result of Action

The result of the compound’s action is an improvement in blood glucose control . By inhibiting DPP4 and thereby increasing the levels of active incretin hormones, the compound helps to regulate blood glucose levels. This can be beneficial for individuals with type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and other medications can influence the action, efficacy, and stability of this compound . For example, a diet high in carbohydrates can increase blood glucose levels and may require a higher dose of the compound for effective control . Regular exercise can enhance the body’s sensitivity to insulin, potentially enhancing the compound’s effectiveness . Other medications can interact with the compound, affecting its metabolism and excretion .

properties

IUPAC Name

6-oxo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O2/c14-13(15,16)7-2-1-5-22-9(19-21-11(7)22)6-17-12(24)8-3-4-10(23)20-18-8/h1-2,5H,3-4,6H2,(H,17,24)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJIFPXPZQHXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

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